molecular formula C16H12Cl2N4O2 B2895984 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 338419-14-0

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate

Cat. No.: B2895984
CAS No.: 338419-14-0
M. Wt: 363.2
InChI Key: QAAYVSWZIXUNMU-UHFFFAOYSA-N
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Description

The compound [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate features a 1,2,3-triazole core substituted with a 4-chlorophenyl group at the 1-position and a methylcarbamate group at the 4-position. The carbamate nitrogen is further substituted with a second 4-chlorophenyl moiety. This structure combines the rigidity of the triazole ring with the lipophilic and electron-withdrawing properties of chlorophenyl groups, which are critical for interactions in biological systems.

Properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2/c17-11-1-5-13(6-2-11)19-16(23)24-10-14-9-22(21-20-14)15-7-3-12(18)4-8-15/h1-9H,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAYVSWZIXUNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate has garnered attention in scientific research due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies, synthesizing findings from diverse sources.

  • Molecular Formula : C16H12Cl2N4O2
  • Molecular Weight : 363.2 g/mol
  • CAS Number : Not specified in the sources but can be derived from the molecular structure.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structure, which includes a triazole moiety known for various pharmacological effects. The following sections detail specific biological activities observed in studies.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. The presence of the 4-chlorophenyl group enhances these effects due to its electron-withdrawing characteristics, which may increase the compound's lipophilicity and membrane penetration ability.

Anticancer Properties

Triazole derivatives have been explored for their anticancer potential. In vitro studies suggest that compounds like the one can induce apoptosis in cancer cells. A study focusing on structurally related triazoles reported IC50 values indicating effective cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve disruption of cellular signaling pathways associated with cell proliferation and survival.

Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast)1.98
HT-29 (Colon)1.61
Jurkat (Leukemia)<0.5

Neuroprotective Effects

Some studies have indicated potential neuroprotective effects of triazole derivatives. The compound may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells, suggesting a role in preventing neurodegenerative diseases.

Case Studies

  • In Vitro Study on Antitumor Activity :
    A recent study evaluated the anticancer effects of structurally related compounds on human cancer cell lines. The results indicated that compounds with similar triazole structures exhibited significant growth inhibition, with mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Efficacy :
    Another investigation assessed the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The study found that modifications in the phenyl groups significantly affected the antimicrobial potency, highlighting the importance of structural optimization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Triazole Core

The following table highlights key structural analogs and their substituent variations:

Compound Name Substituents on Triazole Core Molecular Formula Key Properties/Activities Reference
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate - 1-position: 4-chlorophenyl
- 4-position: methylcarbamate (N-linked 4-chlorophenyl)
C₁₆H₁₂Cl₂N₄O₂ Expected enhanced stability due to carbamate group; potential for dual chlorophenyl-mediated target binding
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate - 1-position: 4-chlorophenyl
- 4-position: methyl ester (linked to 4-chlorobenzoyl group)
C₁₇H₁₁Cl₂N₃O₂ Higher lipophilicity (predicted density: 1.40 g/cm³) due to ester group; used in crystallography studies
(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate - 1-position: 4-chlorophenyl
- 4-position: methyl ester (linked to NSAID derivative)
C₂₃H₂₄ClN₃O₂ Conjugated with ibuprofen analog; designed as a COX-2 inhibitor with anti-inflammatory potential
1-(4-Chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide - 1-position: 4-chlorophenyl
- 4-position: carboxamide (N-linked propyl group)
C₁₅H₁₉ClN₄O Moderate molecular weight (306.79 g/mol); carboxamide group may enhance solubility compared to carbamate analogs
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide - Core: Pyrazole instead of triazole
- Substitutions: dichlorophenyl and carboxamide
C₁₇H₁₁Cl₃N₄O Pyrazole-based analog with broader halogenation; exhibits structural rigidity and potential antimicrobial activity
Key Observations:
  • Carbamate vs. Ester/Amide Groups : The carbamate group in the target compound may confer greater hydrolytic stability compared to ester analogs (e.g., ), though ester-linked derivatives (e.g., NSAID conjugates in ) are designed for prodrug activation .
  • Chlorophenyl vs. Other Aryl Groups : Analogs with methoxyphenyl () or bromophenyl () substituents show altered electronic profiles, impacting binding affinity in biological systems.
  • Triazole vs.
Anticancer Activity:
  • Triazole-Benzyl Derivatives: The compound 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol () induces autophagy-dependent apoptosis in breast cancer models via ROS accumulation and caspase activation .
  • Imidazo[1,2-a]pyridine-Triazole Hybrids: Derivatives like 3-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine () show potent anticancer activity, with IC₅₀ values in the nanomolar range, attributed to dual targeting of kinase pathways .
Antimicrobial Activity:
  • 1,2,3-Triazole-4-carboxamides : Compounds such as 5d [(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)] () demonstrate antifungal activity comparable to streptomycin, likely due to halogen-mediated disruption of microbial membranes .

Physicochemical Properties

Property Target Compound Methyl 4-Chlorobenzoate Analog () NSAID Conjugate ()
Predicted Boiling Point (°C) Not reported 505.7 ± 60.0 >400 (decomposes)
Density (g/cm³) ~1.40 (estimated) 1.40 ± 0.1 1.12–1.18 (typical for esters)
Solubility Low in water; moderate in DMSO Low in polar solvents High in organic solvents

Q & A

Q. What are the optimal synthetic routes for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using 4-chlorophenyl azide and a propargyl derivative.
  • Step 2 : Carbamate linkage formation between the triazole intermediate and 4-chlorophenyl isocyanate in solvents like dichloromethane or acetonitrile, with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Critical Parameters : Reaction time (6–12 hours), temperature (room temperature for CuAAC; 40–60°C for carbamate coupling), and solvent purity to avoid hydrolysis side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the triazole ring (δ 7.8–8.2 ppm for triazole protons) and carbamate carbonyl (δ 150–155 ppm for C=O) .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C carbamate) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 373.05 for C₁₇H₁₂Cl₂N₄O₂) .

Q. How is the compound screened for preliminary biological activity?

  • Enzyme Inhibition Assays : Tested against acetylcholinesterase (AChE) or similar targets using Ellman’s method, with IC₅₀ values compared to reference inhibitors (e.g., donepezil) .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • X-ray Diffraction : Single-crystal X-ray analysis with SHELXL refines bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles (e.g., triazole-phenyl: 5–15°) .
  • Handling Data Contradictions : Disordered solvent molecules or twinning effects are addressed using SQUEEZE (in PLATON) or twin refinement in SHELXL .

Q. What structure-activity relationship (SAR) insights exist for modifying substituents?

  • Triazole Modifications : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., -NO₂) enhances AChE inhibition but reduces solubility .
  • Carbamate Variations : Substituting methyl with ethyl groups increases metabolic stability but may lower blood-brain barrier penetration .
  • Key Data :
SubstituentIC₅₀ (AChE, nM)LogP
4-Cl-Ph12.33.2
4-NO₂-Ph8.73.8
Ethyl carbamate15.62.9

Q. How does hydrolysis of the carbamate group impact bioactivity?

  • Mechanism : Hydrolysis under physiological pH (7.4) generates 4-chloroaniline and CO₂, detectable via HPLC-MS. Kinetic studies show a half-life of ~4 hours in phosphate buffer .
  • Biological Relevance : Hydrolysis products may contribute to toxicity (e.g., methemoglobinemia from 4-chloroaniline) but also enable prodrug strategies .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with AChE (PDB: 4EY7), showing hydrogen bonds between the carbamate carbonyl and Ser203 .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of the ligand-enzyme complex, with RMSD <2.0 Å indicating stable binding .

Methodological Notes

  • Synthesis Optimization : Use inert atmospheres (N₂/Ar) during carbamate coupling to prevent moisture-induced degradation .
  • Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • Biological Assays : Include positive controls (e.g., rivastigmine for AChE) and validate results across ≥3 independent replicates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate

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